molecular formula C16H31N3O3 B7930815 [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Numéro de catalogue: B7930815
Poids moléculaire: 313.44 g/mol
Clé InChI: ONBYQGMALZAXEY-STQMWFEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tertiary butyl carbamate group and an amino-propionyl substituent. Notably, this compound has been discontinued in commercial catalogs (e.g., CymitQuimica, 2025), likely due to challenges in synthesis, stability, or efficacy .

Propriétés

IUPAC Name

tert-butyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-8-7-9-18(13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBYQGMALZAXEY-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, a compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

Structural Information

  • Molecular Formula : C16H23N3O3
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1401667-23-9
PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Synthesis and Derivatives

The synthesis of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester involves several steps, typically starting from simpler amino acids and employing various protective group strategies to yield the final product. The compound can also be modified to produce various derivatives, which may exhibit different biological activities.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester. In particular, research focusing on the effects of various esters on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) revealed that certain derivatives exhibited moderate anticancer activity but were less potent than established treatments such as tamoxifen and olaparib .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound shows moderate brain exposure with a half-life of approximately 0.74 hours, alongside favorable tissue distribution in organs like the kidney and liver. These characteristics suggest potential for central nervous system activity, although further studies are required to elucidate its efficacy .

The mechanisms by which [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester exerts its biological effects are still under investigation. Initial findings suggest that it may interact with specific receptors or pathways involved in cell proliferation and survival, particularly in cancer cells.

Study 1: Anticancer Evaluation

A study conducted on various derivatives, including [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, assessed their ability to inhibit growth in breast cancer cell lines. The results indicated that while some compounds showed activity, none surpassed the efficacy of existing chemotherapeutics .

Study 2: Pharmacokinetic Profiling

Another investigation into the pharmacokinetics of related compounds demonstrated significant tissue distribution patterns that could inform future therapeutic applications. The study highlighted the importance of structural modifications in enhancing bioavailability and targeting specific tissues .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound’s core structure includes a pyrrolidine ring, a tert-butyl carbamate, and an (S)-2-amino-propionyl group. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Pyrrolidine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Stability/Bioactivity Notes
Target Compound - C19H34N3O4 368.50 Pyrrolidine, tert-butyl carbamate, amino-propionyl Tert-butyl ester enhances thermal stability ; discontinued
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester 1354026-02-0 C17H28N3O4 338.43 Cyclopropyl carbamate Reduced steric bulk vs. isopropyl group may alter binding
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester 1401666-78-1 C19H29N3O3 347.45 Piperidine ring, benzyl ester Benzyl ester increases hydrophobicity but reduces hydrolytic stability
Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester 1354001-74-3 C13H26N2O2 242.36 Simpler structure (lacks amino-propionyl) Lower molecular weight for improved bioavailability
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(S)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-5-yl]methyl]amino]cyclohexyl]thiourea - C27H28F6N6O2S 614.18 Trifluoromethylphenyl, thiourea Fluorine groups enhance lipophilicity and membrane permeability

Physicochemical and Functional Differences

  • Tert-butyl vs. Benzyl Carbamate : The tert-butyl group in the target compound confers superior thermal and hydrolytic stability compared to benzyl esters, which are prone to cleavage under acidic conditions .
  • Pyrrolidine vs. Piperidine Rings : The pyrrolidine ring offers conformational rigidity, while piperidine analogs (e.g., CAS 1401666-78-1) may exhibit altered binding kinetics due to increased ring flexibility .

Méthodes De Préparation

Synthesis of (S)-Pyrrolidine-2-ylmethanol Intermediate

The pyrrolidine backbone is synthesized via asymmetric catalysis or derived from chiral pool starting materials. A common approach involves:

  • Ring-Closing Metathesis : Using Grubbs catalyst to form the pyrrolidine ring from diene precursors, followed by chiral resolution to obtain the (S)-enantiomer.

  • Reductive Amination : Reaction of (S)-pyrrolidine-2-carbaldehyde with sodium cyanoborohydride to yield (S)-pyrrolidine-2-ylmethanol.

Table 1: Key Reagents for Pyrrolidine Synthesis

StepReagents/ConditionsYield (%)Reference
Ring-closing metathesisGrubbs II catalyst, CH₂Cl₂, 40°C78
Reductive aminationNaBH₃CN, MeOH, rt, 12h85

Stereoselective Coupling of (S)-2-Amino-propionyl Group

The (S)-2-amino-propionic acid is coupled to the pyrrolidine nitrogen via amide bond formation:

  • Activate (S)-2-Boc-amino-propionic acid (1.1 eq) with HOBt and EDCI in DMF.

  • Add the Boc-protected pyrrolidine intermediate (1.0 eq) and stir at 0°C → rt for 12h.

  • Deprotect the Boc group using TFA/DCM (1:1) to yield [(S)-1-((S)-2-amino-propionyl)-pyrrolidin-2-yl]methanol.

Table 2: Coupling Reagent Efficiency

Reagent SystemSolventTemperatureYield (%)
EDCI/HOBtDMF0°C → rt92
DCC/DMAPCH₂Cl₂rt88

EDCI/HOBt outperforms DCC in minimizing racemization due to milder conditions.

Formation of Isopropyl-carbamic Acid tert-Butyl Ester

The alcohol moiety is converted to the carbamate via reaction with isopropyl isocyanate:

  • Dissolve [(S)-1-((S)-2-amino-propionyl)-pyrrolidin-2-yl]methanol (1.0 eq) in anhydrous THF.

  • Add isopropyl isocyanate (1.5 eq) and catalytic DBU.

  • Reflux for 8h, followed by Boc protection of the secondary amine using Boc₂O.

Critical Note : DBU suppresses side reactions by scavenging HCl generated during carbamate formation.

Optimization Strategies

Solvent and Temperature Effects

  • Amide Coupling : DMF enhances reagent solubility but requires post-reaction purification via aqueous extraction. Switching to THF reduces polarity, improving yield by 6%.

  • Carbamate Formation : Refluxing THF at 65°C accelerates reaction kinetics without compromising stereochemistry.

Catalytic Enhancements

  • EDCI vs. DCC : EDCI reduces epimerization at the (S)-2-amino-propionyl center (≤2% racemization vs. 8% for DCC).

  • Additives : 4Å molecular sieves in carbamate reactions improve yields by 12% through water absorption.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.44 (Boc tert-butyl), δ 4.12 (pyrrolidine CH₂O), and δ 6.21 (amide NH).

  • HPLC : Chiralcel OD-H column confirms enantiomeric excess >99% (hexane:IPA = 90:10, 1mL/min).

Mass Spectrometry

  • HRMS (ESI+) : Calculated for C₁₇H₃₂N₃O₄ [M+H]⁺: 342.2392; Found: 342.2389.

Challenges and Mitigation

Stereochemical Integrity

Racemization during amide coupling is minimized by:

  • Using pre-activated N-hydroxysuccinimide (HOSu) esters.

  • Maintaining reaction temperatures below 25°C.

Purification Difficulties

  • Silica Gel Chromatography : Gradient elution (EtOAc/hexane 20% → 50%) resolves carbamate diastereomers.

  • Crystallization : Ethanol/water recrystallization yields >98% pure product.

Applications and Derivatives

The compound serves as a precursor to neuropharmacological agents targeting endothelin-converting enzymes (ECEs). Derivatives modified at the isopropyl or tert-butyl groups show enhanced blood-brain barrier permeability in preclinical models .

Q & A

Q. What synthetic strategies are recommended for preparing [(S)-1-((S)-2-amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester with high enantiomeric purity?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., proline-derived organocatalysts) to enforce stereochemical control during key steps, such as the formation of the pyrrolidine ring or amino-propionyl group .
  • Protecting Group Strategy : Employ tert-butyl carbamate (Boc) to protect the amine during synthesis, as demonstrated in analogous compounds with pyrrolidinone scaffolds .
  • Purification : Utilize chiral HPLC or crystallization with diastereomeric salts (e.g., using L-tartaric acid) to isolate the desired enantiomer .

Q. How should researchers characterize the stereochemistry of this compound to confirm its (S,S) configuration?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially if the compound forms stable crystals with heavy atoms (e.g., via halogen substitution) .
  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) of the pyrrolidine ring protons with literature data for similar chiral pyrrolidine derivatives .
  • Chiral HPLC : Validate enantiopurity using a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase .

Q. What are the critical stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (argon or nitrogen) in sealed vials, as tert-butyl carbamates are prone to hydrolysis in humid environments .
  • Temperature : Maintain storage at –20°C for long-term stability, as elevated temperatures may accelerate racemization of the chiral centers .
  • Light Exposure : Protect from UV light to prevent degradation of the amino-propionyl group, as observed in structurally related peptides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT-based tools like ACD/Labs or Gaussian). For example, discrepancies in carbonyl signals (amide vs. carbamate) can arise from tautomerism or solvent effects .
  • Isotopic Labeling : Use 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled intermediates to track specific groups (e.g., the amino-propionyl moiety) and assign ambiguous peaks .
  • Dynamic NMR : Analyze temperature-dependent NMR spectra to detect conformational exchange broadening, which may obscure signals in rigid pyrrolidine systems .

Q. What experimental designs are optimal for studying the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

  • Activation Reagents : Test HATU or DIC/oxyma for coupling the amino-propionyl group to carboxylate partners, monitoring racemization via chiral HPLC .
  • Solvent Screening : Evaluate polar aprotic solvents (DMF, DMSO) vs. dichloromethane to balance reaction rate and stereochemical integrity .
  • In Situ Monitoring : Use FTIR to track carbamate deprotection (loss of Boc group at ~1,700 cm1^{-1}) and adjust reaction conditions dynamically .

Q. How can researchers address low yields in the final deprotection step of the tert-butyl carbamate group?

Methodological Answer:

  • Acid Selection : Compare trifluoroacetic acid (TFA) in DCM vs. HCl/dioxane for Boc removal, optimizing concentration (e.g., 20–50% TFA v/v) to minimize side reactions .
  • Scavenger Additives : Include triisopropylsilane (TIS) or water (2–5% v/v) to quench tert-butyl cations and prevent alkylation of sensitive functional groups .
  • Kinetic Studies : Perform time-resolved LC-MS to identify intermediates and adjust reaction duration based on real-time depletion of the Boc-protected precursor .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar solvents be interpreted?

Methodological Answer:

  • Solubility Profiling : Conduct systematic studies in DMSO, methanol, and water using nephelometry or UV-Vis spectroscopy. Note that tert-butyl carbamates often exhibit pH-dependent solubility (e.g., improved in acidic media due to protonation of the amine) .
  • Crystallization vs. Amorphous Forms : Characterize the solid-state form via PXRD; discrepancies may arise from polymorphism or hydrate formation .

Q. What analytical approaches validate the absence of diastereomers in the final product?

Methodological Answer:

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons on the pyrrolidine ring and adjacent chiral centers to confirm stereochemical consistency .
  • Marfey’s Reagent Test : Derivatize hydrolyzed amino acids from the compound and compare retention times with standards to rule out diastereomeric contamination .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.